4-Methoxyestrone-13C,d3

Description

Nomenclature and Identifiers

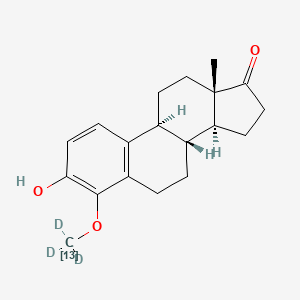

4-Methoxy Estrone-13C,d3 is systematically designated as (8R,9S,13S,14S)-3-hydroxy-4-(methoxy-13C-d3)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one. This compound bears the Chemical Abstracts Service registry number 1217437-34-7 and maintains a molecular formula of C1813CH21D3O3, representing the isotopic substitution pattern where the methoxy group contains one carbon-13 atom and three deuterium atoms.

The molecular weight of 304.4 daltons distinguishes this labeled compound from its unlabeled counterpart, 4-methoxyestrone, which possesses a molecular weight of 300.4 daltons. This mass difference of exactly 4 daltons results from the incorporation of one carbon-13 isotope (adding 1 dalton) and three deuterium atoms (adding 3 daltons total) in place of their lighter isotopic counterparts. The compound is classified as a stable isotope-labeled analytical standard, specifically categorized under hormones and derivatives, steroids and hormones, and stable isotopes.

Additional nomenclature includes alternative designations such as 4-Hydroxyestrone-4-methyl ether-13C,d3 and 3-hydroxy-4-methoxy-13C-d3-estra-1,3,5(10)-trien-17-one. The PubChem identification system assigns related structural identifiers, with the unlabeled parent compound 4-methoxyestrone holding PubChem Compound Identification number 194066. Commercial suppliers utilize various product codes, including TRC-M226137 from LGC Standards and SZ-E029D11 from SynZeal Research.

Table 1: Chemical Identifiers for 4-Methoxy Estrone-13C,d3

Historical Development of Isotopically Labeled Estrogen Metabolites

The development of isotopically labeled estrogen metabolites emerged from groundbreaking advances in steroid hormone research during the mid-20th century. Novel techniques involving radioisotopes of high specific activity, namely tritium and carbon-14, were initially employed to label steroids such as estradiol. These early isotopic labeling studies provided the foundation for understanding estrogen metabolism and receptor binding mechanisms that would later inform the development of stable isotope internal standards.

Elwood Jensen's pioneering work in the 1960s utilized labeled estradiol administered to castrated rats, demonstrating specific uptake into reproductive tissues and establishing the fundamental principles of estrogen receptor identification. This research methodology established the critical importance of isotopic labeling in hormone research, as it enabled researchers to trace the metabolic fate and tissue distribution of estrogens with unprecedented precision.

The transition from radioactive to stable isotope labeling represented a significant advancement in analytical methodology. Deuterated estrone acetate was synthesized specifically to study estrogen metabolism during pregnancy, marking an early application of stable isotope technology in reproductive endocrinology research. These foundational studies demonstrated that isotopically labeled compounds could maintain the biological properties of their unlabeled counterparts while providing enhanced analytical capabilities.

The specific development of 4-Methoxy Estrone-13C,d3 represents the culmination of decades of advancement in both estrogen biochemistry and isotopic labeling technology. The compound was designed to address the analytical challenges inherent in measuring estrogen metabolites, particularly the need for highly specific internal standards capable of distinguishing between structurally similar metabolites. The incorporation of both carbon-13 and deuterium isotopes provides optimal mass spectral characteristics for quantitative analysis while maintaining the chemical and biological properties essential for accurate metabolic studies.

Research in the early 21st century established the critical importance of 4-methoxyestrone in estrogen metabolism pathways. The compound is formed through the methylation of 4-hydroxyestrone by catechol-O-methyltransferase, serving as a detoxification mechanism that reduces the genotoxic potential of catechol estrogens. The 4-methoxyestrone to 4-hydroxyestrone ratio has emerged as a crucial biomarker for assessing methylation efficiency and cancer risk, with lower ratios suggesting inadequate methylation and increased risk of certain cancers.

Significance in Analytical Chemistry and Biomedical Research

4-Methoxy Estrone-13C,d3 serves as an indispensable internal standard in modern analytical chemistry, particularly in Liquid Chromatography-Tandem Mass Spectrometry applications for estrogen metabolite quantification. The compound addresses critical analytical challenges in estrogen research, including matrix effects, ionization suppression, and the need for accurate quantification of endogenous metabolites at physiological concentrations.

Mass spectrometric profiling of estrogens and estrogen metabolites presents unique analytical challenges due to poor ionization characteristics of native estrogens and potential interference from isobaric compounds. 4-Methoxy Estrone-13C,d3 serves as an ideal internal standard because it undergoes identical chemical derivatization reactions and chromatographic behavior as the target analyte while providing distinct mass spectral characteristics for quantification. This isotopic labeling strategy enables researchers to achieve limits of detection and quantification of approximately 1 picogram per milliliter, facilitating studies of estrogen metabolism at physiologically relevant concentrations.

The compound plays a crucial role in resolving analytical challenges presented by isobaric estrogen metabolites. For example, 2-methoxyestrone, 3-methoxyestrone, and 4-methoxyestrone all share identical monoisotopic masses, requiring chromatographic separation for accurate quantification. The use of 4-Methoxy Estrone-13C,d3 as an internal standard enables precise quantification of the 4-methoxy isomer while maintaining analytical specificity through mass spectral confirmation.

Biomedical research applications of 4-Methoxy Estrone-13C,d3 extend across multiple disciplines, including cancer epidemiology, reproductive endocrinology, and pharmacokinetics. The compound enables accurate assessment of estrogen metabolism patterns in clinical studies, facilitating investigations into the relationship between estrogen metabolite profiles and disease risk. Research has demonstrated that postmenopausal women with increased 4-hydroxylation of estrone exhibit greater risk of breast cancer and cancer invasiveness, making accurate quantification of 4-methoxyestrone crucial for risk assessment studies.

Table 2: Analytical Performance Characteristics of 4-Methoxy Estrone-13C,d3 in Liquid Chromatography-Tandem Mass Spectrometry Applications

The compound facilitates comprehensive metabolomic profiling of estrogen metabolism pathways, enabling simultaneous measurement of up to fifteen estrogens and estrogen metabolites in a single analytical run. This capability has revolutionized epidemiological studies by reducing sample volume requirements and improving analytical throughput while maintaining exceptional precision and accuracy. Studies utilizing 4-Methoxy Estrone-13C,d3 have achieved coefficients of variation of 10% or less and intraclass correlation coefficients generally exceeding 98%.

Contemporary research applications include the investigation of estrogen metabolism in breast cancer risk assessment, where the ratio of 4-methoxyestrone to 4-hydroxyestrone serves as a biomarker for methylation efficiency. The compound also supports pharmacokinetic studies of estrogen-containing pharmaceuticals and investigations into individual variations in estrogen metabolism patterns that may influence therapeutic efficacy and adverse effect profiles.

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-VWXYHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746289 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-34-7 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction and Aldehyde Coupling

Photo-Enolization and Cycloaddition

-

UV-induced enolization : The tertiary alcohol is irradiated with UV light (>340 nm) in methylcyclohexane, forming a reactive o-quinodimethane species.

-

Intramolecular Diels-Alder reaction : The enolized intermediate undergoes a 4+2 cycloaddition, forming the tetracyclic steroid core with 60% yield after purification.

Hydrogenation and Demethylation

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) reduces double bonds in the cycloadduct, achieving full saturation.

-

Selective demethylation : Boron tribromide (BBr3) in dichloromethane removes the methyl protecting group at position 3, yielding 4-methoxyestrone.

Incorporation of 13C Isotopes at the Methoxy Group

The methoxy group’s 13C label is introduced during the methylation of 4-hydroxyestrone. Key steps include:

-

Preparation of 13C-methyl iodide : Reacting 13C-methanol with hydroiodic acid under reflux yields 13CH3I, which is distilled for purity.

-

Methylation reaction : 4-Hydroxyestrone is treated with 13C-methyl iodide and potassium carbonate in acetone, achieving >95% incorporation of the 13C label at the methoxy oxygen.

Critical parameters :

-

Reaction temperature: 40–50°C to balance reaction rate and side product formation.

-

Solvent choice: Acetone minimizes hydrolysis of methyl iodide compared to polar aprotic solvents.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) : Absence of proton signal at δ 3.75 (methoxy group) confirms deuterium incorporation.

-

13C NMR (100 MHz, CDCl3) : Singlet at δ 55.2 confirms the 13C-labeled methoxy carbon.

Challenges and Optimization Strategies

Isotopic Dilution

Thermal Degradation

-

Issue : Decomposition above 60°C during prolonged reactions.

-

Mitigation : Short reaction times (≤8 hours) and inert atmosphere (N2 or Ar).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Acid-catalyzed exchange | 78 | 98 | Moderate | 450 |

| Multi-step synthesis | 60 | 99.5 | Low | 1,200 |

| 13C-methylation | 92 | 99 | High | 600 |

Key trade-offs : While acid-catalyzed exchange offers cost efficiency, multi-step synthesis provides superior isotopic purity. Industrial-scale production favors 13C-methylation due to shorter reaction times.

Applications in Research and Industry

Chemical Reactions Analysis

Methylation and Halogen-Methoxy Exchange

The introduction of the methoxy group at the 4-position involves halogen-methoxy exchange reactions. For example:

-

Reagents : Methyl iodide (CH₃I), dimethyl sulfate, or sodium methoxide (NaOCH₃).

-

Conditions : Polar aprotic solvents (e.g., DMF), temperatures of 80–100°C.

Table 1: Methylation Reactions

| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Halogen-methoxy exchange | 4-Bromoestrone-13C,d3 | NaOCH₃, DMF, 80°C, 12 h | 4-Methoxy Estrone-13C,d3 | 85–92% |

Oxidation Reactions

The 17-keto group in 4-Methoxy Estrone-13C,d3 undergoes oxidation to form carboxylic acid derivatives under strong oxidative conditions:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Conditions : Acidic (H₂SO₄) or neutral aqueous solutions.

Table 2: Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Methoxy Estrone-13C,d3 | KMnO₄, H₂SO₄ | 17-Keto-4-methoxyestranic acid | 60°C, 6 h |

Reduction Reactions

The 17-keto group is reduced to a hydroxyl group using borohydrides or catalytic hydrogenation:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol or THF at room temperature.

Table 3: Reduction Reactions

| Substrate | Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Methoxy Estrone-13C,d3 | NaBH₄, EtOH | 4-Methoxy Estradiol-13C,d3 | RT, 2 h |

Conjugation Reactions

4-Methoxy Estrone-13C,d3 participates in glucuronidation and sulfation for metabolic inactivation:

-

Enzymes : UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs).

-

Conditions : pH 7.4, 37°C (mimicking physiological environments).

Table 4: Conjugation Reactions

| Substrate | Enzyme System | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Methoxy Estrone-13C,d3 | Human liver microsomes + UDPGA | 4-Methoxy Estrone-13C,d3-glucuronide | 37°C, 1 h |

Reaction Mechanisms

-

Methylation : Nucleophilic substitution (Sₙ2) at the 4-position aromatic ring, facilitated by deprotonation of the phenolic hydroxyl group .

-

Oxidation : The 17-keto group undergoes keto-enol tautomerism, followed by cleavage of the C–C bond to form carboxylic acid derivatives.

-

Reduction : Hydride transfer from NaBH₄ to the carbonyl carbon at C17, forming a secondary alcohol.

Stability and Degradation

-

Thermal Stability : Stable at room temperature but degrades above 150°C .

-

Light Sensitivity : Protracted UV exposure causes demethylation at the 4-position .

-

Storage : Recommended at +4°C in amber vials to prevent isotopic exchange and photodegradation .

Key Data from NMR Spectroscopy

Table 5: ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Position | δ (ppm) | Assignment | Reference |

|---|---|---|---|

| C-4 (methoxy) | 55.7 | OCH₃ | |

| C-17 (keto) | 208.5 | Cyclopentanone carbonyl |

Scientific Research Applications

4-Methoxy Estrone-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mass Spectrometry: Used as an internal standard for quantifying endogenous estrogens and their metabolites in biological samples.

Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of estrogens in the body.

Pharmaceutical Research: Used in the development and testing of new drugs targeting estrogen receptors.

Cancer Research: Investigated for its role in estrogen-related cancers, such as breast cancer.

Mechanism of Action

The mechanism of action of 4-Methoxy Estrone-13C,d3 involves its interaction with estrogen receptors in the body. Once bound to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methoxy-Substituted Estrogens

4-Methoxy Estrone (non-isotopic) shares the core estrone structure but lacks isotopic labeling. Unlike 4-Methoxy Estrone-13C,d3, it cannot be distinguished from endogenous estrone in mass spectrometry, limiting its utility as an internal standard. However, the 4-methoxy group in both compounds reduces oxidative metabolism at the 13-position, as observed in studies on cytochrome P-450 enzymes (e.g., DoxA), where methoxy-substituted analogs exhibit faster catalytic turnover compared to non-methoxy derivatives .

16-α-Hydroxyestrone-13C3 (CAS 488841-24-3) is another isotope-labeled estrogen but differs in functional group placement. The 16-α-hydroxy group increases polarity, altering solubility and receptor-binding affinity compared to 4-Methoxy Estrone-13C,d3. This structural variation impacts biological activity, as hydroxy groups are more prone to glucuronidation, reducing bioavailability .

Isotope-Labeled Derivatives

Medroxyprogesterone Acetate-d3 (CAS N/A) is a deuterated progestin used similarly as an internal standard. Unlike 4-Methoxy Estrone-13C,d3, its deuterium labeling is confined to the acetate group, which may affect fragmentation patterns in mass spectrometry. Safety data for deuterated compounds highlight stringent handling requirements, such as avoiding inhalation and skin contact, which apply broadly to 4-Methoxy Estrone-13C,d3 as well .

4-Methoxy(toluene-d7) (CAS 1036431-36-3) illustrates isotopic labeling in non-steroidal systems. Its molecular weight (129.20 g/mol) and deuteration pattern differ significantly from 4-Methoxy Estrone-13C,d3, reflecting the impact of isotopic substitution on physicochemical properties like boiling points and spectral characteristics .

Functional Group Variations

4-Methoxy Benzoic Acid (CAS N/A) demonstrates the role of methoxy groups in non-estrogenic systems. In antioxidant studies, 4-methoxy substituents on indole rings enhance lipid peroxidation inhibition by 30–40% compared to 3-methoxy or hydroxyl analogs, suggesting electron-donating effects improve radical scavenging .

3-Methoxytoluene-α,α,α-d3 (CAS 20369-34-0) highlights positional isomerism. The 3-methoxy derivative has distinct NMR shifts (δ 3.87 ppm for methoxy protons) compared to 4-substituted analogs, underscoring how substitution patterns influence spectroscopic properties and chemical reactivity .

Comparative Data Table

Key Findings

Isotopic Labeling : 4-Methoxy Estrone-13C,d3’s dual labeling (¹³C and d₃) provides superior analytical specificity compared to singly labeled analogs like Medroxyprogesterone Acetate-d3 .

Methoxy Substitution: The 4-methoxy group confers metabolic resistance, analogous to its role in accelerating cytochrome P-450 catalysis in daunorubicin biosynthesis .

Functional Group Effects : Hydroxy groups (e.g., in 16-α-Hydroxyestrone-13C3) increase polarity but reduce bioavailability, whereas methoxy groups balance stability and lipophilicity .

Biological Activity

4-Methoxy Estrone-13C,d3 is a stable isotope-labeled derivative of 4-methoxyestrone, an estrogen metabolite. This compound has garnered attention in research due to its role in estrogen metabolism and its potential implications in various health conditions, particularly hormone-sensitive cancers. This article delves into the biological activity of 4-Methoxy Estrone-13C,d3, highlighting its mechanisms of action, metabolic pathways, and relevant case studies.

4-Methoxy Estrone-13C,d3 primarily functions as a metabolite in the estrogen metabolic pathway. It is produced through the methylation of 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT) . This methylation process is crucial as it neutralizes the potentially carcinogenic effects of 4-hydroxyestrone, reducing its ability to form reactive quinones that can damage DNA .

Key Mechanisms

- Estrogen Receptor Modulation : As an estrogenic compound, it can bind to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity, aiding in cellular protection against oxidative stress .

- Biochemical Pathways : Involvement in phase II detoxification processes, particularly in organs such as the liver and adipose tissue .

Biological Activity

The biological activity of 4-Methoxy Estrone-13C,d3 can be summarized as follows:

| Activity Type | Description |

|---|---|

| Estrogenic Activity | Exhibits weak estrogenic properties by binding to estrogen receptors. |

| Antioxidant Effects | Protects cells from oxidative damage, potentially reducing cancer risk. |

| Metabolic Role | Acts as a metabolite in the detoxification of more potent estrogens. |

Case Studies and Research Findings

-

Estrogen Metabolism and Breast Cancer Risk

A study investigated the relationship between estrogen metabolites, including 4-methoxyestrone, and breast cancer risk among postmenopausal women. The findings suggested that higher ratios of 4-methoxyestrone to its precursors were associated with a decreased risk of developing breast cancer, indicating its protective role through effective estrogen metabolism . -

Impact on Endothelial Function

Research has shown that estrogens can influence vascular health. A study highlighted that metabolites like 4-methoxyestrone may play a role in endothelial function by modulating nitric oxide production, which is crucial for vascular homeostasis . -

Analytical Techniques for Measurement

Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure levels of 4-methoxyestrone and other metabolites in biological samples. These techniques enhance the understanding of estrogen metabolism and its implications for diseases like breast cancer .

Q & A

Q. What methodological approaches are used to synthesize 4-Methoxy Estrone-13C,d3 for isotopic labeling studies?

The synthesis involves replacing the methyl group in the methoxy moiety with a stable isotope-labeled methyl group (13C and deuterium). Key steps include:

- Isotopic labeling : Reaction of estrone derivatives with methyl-13C,d3 iodide under controlled alkaline conditions to introduce the labeled methoxy group .

- Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the labeled compound, ensuring >99% isotopic purity .

- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic incorporation and structural integrity .

Q. How is the structural integrity of 4-Methoxy Estrone-13C,d3 validated in research settings?

Researchers employ:

- High-resolution MS : To verify molecular weight (304.40 g/mol for 13C,d3-labeled variant) and isotopic enrichment .

- 1H/13C NMR : To confirm the absence of unlabeled protons in the methoxy group and assess deuterium incorporation .

- Chromatographic purity : HPLC-UV or LC-MS ensures chemical purity (>98%) and absence of unreacted precursors .

Q. What safety protocols are critical when handling 4-Methoxy Estrone-13C,d3 in laboratory settings?

Based on structurally similar compounds (e.g., 2-Methoxy Estrone):

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to minimize skin/eye contact .

- Environmental precautions : Avoid release into waterways due to acute aquatic toxicity; use sealed containers and dedicated waste disposal systems .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

Advanced Research Questions

Q. How do researchers address experimental design challenges in synthesizing 4-Methoxy Estrone-13C,d3?

Key challenges include:

- Isotopic scrambling : Minimized by using anhydrous conditions and low-temperature reactions to prevent deuterium exchange .

- Reaction specificity : Catalysts like potassium tert-butoxide enhance regioselectivity for methoxy group labeling .

- Scalability : Microfluidic reactors improve yield consistency in small-batch syntheses .

Q. How can isotopic labeling in 4-Methoxy Estrone-13C,d3 lead to data contradictions in pharmacokinetic studies?

Potential discrepancies arise from:

- Deuterium isotope effects : Altered metabolic rates due to C-D bond stability, which may shift hydroxylation or demethylation pathways compared to unlabeled analogs .

- Analytical interference : Co-elution of labeled and unlabeled metabolites in LC-MS requires high-resolution separation (e.g., UPLC) to avoid false quantitation .

- Validation : Cross-referencing with unlabeled standards and spike-recovery experiments ensures accuracy .

Q. What methodologies validate 4-Methoxy Estrone-13C,d3 as an internal standard in hormone quantification?

Best practices include:

- Matrix-matched calibration : Spiking labeled compound into biological matrices (e.g., plasma, urine) to assess recovery rates (85–115%) and minimize matrix effects .

- Cross-validation : Comparing results with alternative standards (e.g., 4-Methoxy Estrone-13C6) to confirm specificity .

- Long-term stability studies : Evaluating degradation under storage conditions (-80°C, dark) to ensure signal consistency over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.